molecular formula C8H7F2NO B1149609 Acetophenone, 2',6'-difluoro-, oxime (8CI) CAS No. 18184-17-3

Acetophenone, 2',6'-difluoro-, oxime (8CI)

Cat. No.: B1149609
CAS No.: 18184-17-3
M. Wt: 171.1440864
InChI Key:
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Description

Acetophenone, 2’,6’-difluoro-, oxime (8CI) is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond. This particular compound is derived from acetophenone, which is a simple aromatic ketone, and has two fluorine atoms substituted at the 2’ and 6’ positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2’,6’-difluoro-, oxime typically involves the reaction of 2’,6’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

On an industrial scale, the production of acetophenone, 2’,6’-difluoro-, oxime may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’,6’-difluoro-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Nitro derivatives of acetophenone.

    Reduction: Amino derivatives of acetophenone.

    Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone, 2’,6’-difluoro-, oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of acetophenone, 2’,6’-difluoro-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. The fluorine atoms enhance the compound’s stability and its ability to penetrate biological membranes, making it more effective in its interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone oxime: Lacks the fluorine substitutions, making it less stable and less effective in certain applications.

    2’,4’-Difluoroacetophenone oxime: Has fluorine atoms at different positions, which can affect its reactivity and interactions.

    Benzophenone oxime: Contains a different aromatic ring structure, leading to different chemical properties and applications.

Uniqueness

Acetophenone, 2’,6’-difluoro-, oxime is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which enhance its chemical stability and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(NE)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXOMHDOIJWJQP-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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